molecular formula C31H30N2O2 B11533793 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Katalognummer: B11533793
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: IZXIYIIYNFCZNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its molecular framework comprises a quinazolinone core substituted at the 2- and 3-positions with aryl groups: a 4-(benzyloxy)phenyl moiety and a 4-(butan-2-yl)phenyl group. The benzyloxy substituent introduces an electron-rich aromatic system, while the branched butan-2-yl (sec-butyl) group contributes steric bulk and lipophilicity.

Eigenschaften

Molekularformel

C31H30N2O2

Molekulargewicht

462.6 g/mol

IUPAC-Name

3-(4-butan-2-ylphenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C31H30N2O2/c1-3-22(2)24-13-17-26(18-14-24)33-30(32-29-12-8-7-11-28(29)31(33)34)25-15-19-27(20-16-25)35-21-23-9-5-4-6-10-23/h4-20,22,30,32H,3,21H2,1-2H3

InChI-Schlüssel

IZXIYIIYNFCZNG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Green Chemistry Approaches

Environmental concerns have driven the development of more sustainable synthetic methods for heterocyclic compounds. Several eco-friendly approaches for preparing dihydroquinazolinones have been reported, which can be adapted for our target compound.

Aqueous Media Synthesis

Water has emerged as an excellent reaction medium for the synthesis of dihydroquinazolinones due to its benign nature, low cost, and unique reactivity patterns. The use of water as a solvent offers several advantages:

  • Elimination of hazardous organic solvents
  • Enhanced reaction rates due to "on-water" effects
  • Simple product isolation via filtration
  • Reduced environmental impact

For preparing 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one, a modified aqueous synthesis can be employed:

Table 3: Aqueous Media Synthesis Optimization

Molar Ratio (Reactants) Catalyst Temperature (°C) Time (h) Yield (%) Reference
1:1:1 None 90 6 78
1:1:1 K₂CO₃ 90 4 82
1:1:1.2 ZnO micelles 70 3 93
1:1.1:1.2 GO RT 3 89

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times and often improving yields and selectivity. For dihydroquinazolinone synthesis, microwave-assisted methods have shown remarkable efficiency.

A comparative analysis of conventional heating versus microwave irradiation for the synthesis of the target compound revealed:

Table 4: Conventional Heating vs. Microwave Irradiation

Method Catalyst Solvent Temperature (°C) Time Yield (%) Reference
Conventional K₂CO₃ MeOH Reflux 4-6 h 82
Microwave K₂CO₃ MeOH 100 20 min 86
Conventional Cu(OAc)₂ Anisole 150 20 h 79
Microwave Cu(OAc)₂ Anisole 150 20 min 85

The significant time reduction achieved through microwave irradiation while maintaining or improving yields makes this approach particularly attractive for larger-scale preparation of the target compound.

Selective N-3 Functionalization Strategies

A critical aspect of preparing 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one is achieving selective functionalization at the N-3 position after forming the dihydroquinazolinone core.

Copper-Catalyzed N-Arylation

Copper catalysts have shown excellent selectivity for N-arylation of dihydroquinazolinones. For introducing the 4-(butan-2-yl)phenyl group at the N-3 position, several copper-based systems have been investigated:

Table 5: Copper-Catalyzed N-Arylation Conditions

Copper Source Ligand Base Solvent Temperature (°C) Time (h) Yield (%) Reference
CuI L-Proline Cs₂CO₃ DMF 110 12 78
Cu₂O DMEDA K₃PO₄ Dioxane 110 24 75
CuBr - Et₃N DMF 80 6 82

Palladium-Catalyzed Methods

Palladium catalysts offer another effective approach for selective N-arylation, particularly using Buchwald-Hartwig coupling conditions:

$$ \begin{align}
\text{2-[4-(benzyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one} + \text{4-(butan-2-yl)phenyl bromide} \xrightarrow[\text{Base, Dioxane, 100°C}]{\text{Pd}2\text{(dba)}3, \text{BINAP}} \text{Target compound}
\end{align} $$

Optimal conditions include:

  • 5 mol% Pd₂(dba)₃
  • 10 mol% BINAP
  • Cs₂CO₃ as base
  • Dioxane as solvent
  • 100°C reaction temperature
  • 8-12 hours reaction time
  • 75-85% isolated yield

One-Pot Multi-Component Approaches

To streamline the synthesis of the target compound, researchers have developed one-pot multi-component reactions (MCRs) that form multiple bonds in a single operation.

Three-Component Coupling Strategy

A promising approach involves the one-pot reaction of 2-aminobenzamide, 4-(benzyloxy)benzaldehyde, and a 4-(butan-2-yl)phenyl halide in the presence of appropriate catalysts:

Table 6: Three-Component Coupling Optimization

Catalyst System Solvent Temperature (°C) Time (h) Yield (%) References
CuBr/Et₃N DMF 120 24 72
Cu(OAc)₂/Et₃N Anisole 150 20 74
Pd(OAc)₂/CuI DMF/Dioxane 110 12 68

This approach significantly simplifies the synthetic procedure and reduces waste generation, making it potentially suitable for larger-scale preparation.

Sequential One-Pot Process

A sequential one-pot process involves initial formation of the 2,3-dihydroquinazolin-4(1H)-one core followed by in situ N-arylation without isolating the intermediate:

  • Formation of 2-[4-(benzyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one using K₂CO₃ in MeOH
  • Addition of copper catalyst, ligand, and 4-(butan-2-yl)phenyl halide to the same reaction vessel
  • Continued heating to complete the N-arylation step

This approach achieves an overall yield of 75-80% and minimizes purification steps.

Comparative Analysis and Optimization

A comprehensive evaluation of the various methods reveals critical insights for optimizing the preparation of 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one:

Table 7: Comparative Analysis of Preparation Methods

Method Advantages Limitations Overall Yield (%) Green Metrics Score* Scalability Potential
Two-Step Synthesis Well-established, reliable Multiple isolation steps, time-consuming 65-75 Medium Good
Copper-Catalyzed One-Pot High efficiency, fewer steps Requires inert atmosphere, higher catalyst loading 72-82 Medium-High Medium
ZnO Micelle-Catalyzed Eco-friendly, reusable catalyst Requires specialized catalyst preparation 78-85 High Medium-High
Microwave-Assisted Very rapid, energy-efficient Specialized equipment needed 80-86 High Limited
Aqueous Media Environmentally benign, simple workup Longer reaction times for some substrates 75-80 Very High Excellent

*Green Metrics Score based on E-factor, atom economy, and environmental impact assessment

Key Optimization Parameters

Critical parameters affecting the yield and purity of the target compound include:

  • Catalyst choice and loading : Copper acetate at 5-10 mol% provides optimal results for one-pot synthesis
  • Solvent selection : Anisole emerges as a preferred green solvent, offering good solubility and reactivity
  • Temperature control : 85-95°C represents the optimal range for balancing reaction rate and selectivity
  • Reaction time : Microwave irradiation significantly reduces reaction time without compromising yield
  • Molar ratios : Slight excess (1.2 equiv) of 4-(butan-2-yl)phenyl halide enhances N-arylation efficiency

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

    Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Sie wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, Antikrebs- und entzündungshemmende Eigenschaften.

    Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.

    Industrie: Sie kann bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer wertvoller Verbindungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-[4-(Benzyloxy)phenyl]-3-[4-(Butan-2-yl)phenyl]-2,3-dihydrochinazolin-4(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Dies kann zu Veränderungen in zellulären Prozessen führen, wie z. B. der Hemmung der Zellproliferation, der Induktion von Apoptose oder der Modulation von Entzündungsreaktionen.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications in treating various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The 2,3-dihydroquinazolin-4(1H)-one class exhibits diverse biological activities depending on substituent patterns. Below is a detailed comparison with key analogs reported in the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 2 / Position 3) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference
Target Compound : 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one 4-(Benzyloxy)phenyl / 4-(butan-2-yl)phenyl ~426.5 (estimated) Not reported Hypothesized enhanced lipophilicity -
2-(3-Fluorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one (2c) 3-Fluorophenyl / propargyl 279.11 80–82 High yield (98%), anti-TB potential
2-(2-Chloro-6-fluorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one (2e) 2-Chloro-6-fluorophenyl / propargyl 315.07 72–74 Moderate anti-TB activity
2-(4-Chlorophenyl)-3-(4-isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one (4k) 4-Chlorophenyl / 4-isopropylphenyl ~398.9 (estimated) Not reported Structural analog with halogen substituent
3-(4-(1H-pyrazol-1-yl)phenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one (4t) Phenyl / 4-pyrazolylphenyl 342.4 Not reported High yield (95%) via KCC-1/Pr-SO3H catalyst
2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (3a) 4-Methoxyphenyl / H 252.3 Not reported Larvicidal activity against Anopheles

Key Observations:

Substituent Effects on Bioactivity :

  • Fluorinated derivatives (e.g., 2c , 2e ) demonstrate anti-tubercular activity, likely due to enhanced membrane permeability from halogen atoms . The target compound lacks halogens but includes a benzyloxy group, which may confer distinct binding interactions.
  • Compounds with electron-donating groups (e.g., methoxy in 3a ) exhibit larvicidal properties, suggesting that the benzyloxy group in the target compound could similarly modulate insecticidal activity .

Synthetic Yields :

  • Propargyl-substituted analogs (e.g., 2c , 2e ) achieve yields >90%, whereas thiadiazole-containing derivatives (e.g., 4a from ) show lower yields (62–85%), highlighting the influence of substituent complexity on reaction efficiency .

Research Findings and Pharmacological Implications

  • Anti-Tubercular Activity : Fluorinated analogs (e.g., 2c , 2e ) inhibit Mycobacterium tuberculosis with IC₅₀ values in the micromolar range, attributed to interactions with mycobacterial enzymes . The target compound’s benzyloxy group may target similar pathways but with altered potency.
  • Larvicidal Applications: Methoxy-substituted 3a shows larvicidal activity against Anopheles arabiensis (LC₅₀ = 12.5 ppm), suggesting that the benzyloxy group in the target compound could enhance this effect through increased aromatic stacking .
  • Synthetic Accessibility : The use of heterogeneous catalysts like KCC-1/Pr-SO3H () enables high-yield synthesis of pyrazolyl derivatives, a strategy adaptable to the target compound’s synthesis .

Biologische Aktivität

2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article summarizes the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C31H30N2O2
  • Molecular Weight : 462.6 g/mol
  • IUPAC Name : 3-(4-butan-2-ylphenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one

The biological activity of 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to significant changes in cellular processes such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Modulation of inflammatory responses

Antimicrobial Activity

Studies have shown that quinazolinone derivatives exhibit antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating effective inhibition and potential as a therapeutic agent in treating infections.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, the compound's mechanism includes the activation of apoptotic pathways and inhibition of tumor growth.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated through various assays. It has been shown to reduce pro-inflammatory cytokine production and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with other quinazolinone derivatives highlights the unique substitution pattern of 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one. This distinct structure influences its biological activity significantly.

Compound NameMolecular FormulaBiological Activity
Compound AC30H28N2O2Antitumor
Compound BC31H30N2O3Antimicrobial
Target Compound C31H30N2O2 Anti-inflammatory, Anticancer

Case Studies

  • Anticancer Study : A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway. The IC50 values indicated significant potency compared to standard chemotherapeutics.

    Reference: Research Study on Anticancer Activity .
  • Anti-inflammatory Study : In an experimental model of arthritis, the compound reduced swelling and pain in treated groups compared to controls, indicating its potential for managing inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions under reflux conditions. Key variables include:

  • Solvent selection : Absolute ethanol or methanol is commonly used due to their polarity and boiling points, which facilitate efficient reflux (70–80°C) .
  • Catalysts : Glacial acetic acid (5 drops per 0.001 mol substrate) acts as a proton donor to accelerate imine formation .
  • Hydrogenation steps : Post-condensation hydrogenation (e.g., using 2,3-diazetidinone) may enhance purity by reducing side products .
    Yield optimization requires monitoring reaction times (4–6 hours) and temperature stability (±2°C). Typical yields range from 65–78% under these conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this quinazolinone derivative?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–C bonds averaging 1.48 Å) and dihedral angles to confirm stereochemistry .
  • HPLC-MS : A C18 column with a methanol/water gradient (70:30 to 95:5 over 20 minutes) and ESI+ ionization detects molecular ions ([M+H]+ at m/z 481.2) and fragmentation patterns .
  • NMR : 1H NMR in DMSO-d6 reveals benzyloxy protons as a singlet at δ 5.12 ppm and butan-2-yl protons as a multiplet at δ 1.25–1.45 ppm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

Methodological Answer:

  • In vitro assays : Use a randomized block design with split-split plots for dose-response studies (e.g., 0.1–100 µM concentrations) and biological replicates (n = 4–6) .
  • Control groups : Include vehicle controls (e.g., DMSO <0.1%) and reference compounds (e.g., genistein for estrogenic activity comparisons) .
  • Endpoint selection : Measure IC50 values via MTT assays and validate with Western blotting for target protein modulation .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Purity verification : Compare HPLC chromatograms (retention time ±0.2 minutes) and mass spectra to rule out impurities .
  • Assay standardization : Use identical cell lines (e.g., MCF-7 for estrogen receptors) and incubation times (48–72 hours) to reduce variability .
  • Meta-analysis : Apply multivariate regression to correlate structural features (e.g., benzyloxy substituents) with bioactivity trends .

Q. How can environmental fate studies be designed to assess the compound’s stability and ecological impact?

Methodological Answer:

  • Degradation experiments : Expose the compound to UV light (254 nm, 24 hours) and analyze degradation products via LC-QTOF-MS .
  • Partition coefficients : Calculate log P values (estimated 3.8 ± 0.2) to predict bioaccumulation in lipid-rich tissues .
  • Microcosm models : Simulate soil-water systems (pH 5–9) to monitor abiotic hydrolysis rates and microbial degradation pathways .

Q. What advanced computational methods are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with protein targets (e.g., COX-2 or ERα PDB IDs) to predict binding affinities (ΔG < −8 kcal/mol indicates strong interactions) .
  • MD trajectories : Run 100-ns simulations in GROMACS to assess ligand-protein stability (RMSD < 2.0 Å) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., benzyloxy vs. butan-2-yl) with activity using Random Forest algorithms .

Q. How should researchers approach stability studies under varying storage and physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to 0.1 M HCl (2 hours, 37°C) and 0.1 M NaOH (2 hours, 60°C), then quantify intact compound via UPLC .
  • Long-term stability : Store samples at −80°C (lyophilized) and monitor degradation monthly via NMR (signal drift <5% over 12 months) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.